molecular formula C77H10O4 B1177841 CM17 protein CAS No. 145137-17-3

CM17 protein

Cat. No.: B1177841
CAS No.: 145137-17-3
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Description

The CM17 protein is a chloroform-methanol (CM) soluble protein, part of the cereal-type inhibitor (CTI) family found in wheat ( Triticum aestivum L.) . It is a key subunit of heterotetrameric wheat amylase inhibitors (WTAI) that play a crucial role in plant defense by inhibiting digestive enzymes in insects and pests . CM17 is encoded by a gene located on chromosome 4B or 4D in hexaploid wheat and combines with other subunits like CM3 to form functional inhibitory complexes . These proteins are of significant research interest due to their impact on human health, particularly as allergens involved in conditions like non-celiac wheat sensitivity and Bakers' asthma . This reagent is intended for research applications in plant biochemistry, food science, and allergen studies. It is provided as a highly purified, recombinant protein to ensure consistency and reliability in experimental results.

Properties

CAS No.

145137-17-3

Molecular Formula

C77H10O4

Synonyms

CM17 protein

Origin of Product

United States

Mucin 17 Muc17 : a Key Player in Epithelial Cell Protection

Mucin 17, or MUC17, is a membrane-bound glycoprotein that plays a crucial role in protecting epithelial cells, particularly in the gut. nih.gov Its large, glycosylated extracellular domain forms a protective barrier.

Structural Basis of MUC17 Interactions:

The C-terminus of MUC17 is critical for its interaction with other proteins. It contains a PDZ-binding motif that facilitates its connection to scaffolding proteins. A notable interaction is with the PDZ domain-containing protein 1 (PDZK1), which helps to stabilize MUC17's position at the apical membrane of intestinal enterocytes. nih.govnih.gov

MUC17's extracellular domain, which includes epidermal growth factor (EGF)-like domains, is also a site of significant macromolecular interactions. These domains are likely involved in signaling pathways that influence cell survival and proliferation. cusabio.comatlasgeneticsoncology.org Furthermore, MUC17 has been shown to interact with myosin-9, which is part of a regulatory feedback loop involving p53 and RhoA, ultimately impacting the NF-κB pathway in gastric cancer. nih.gov

Table 1: Known Macromolecular Interactions of MUC17

Interacting Macromolecule Interacting Domain of MUC17 Functional Consequence
PDZK1 C-terminal PDZ-binding motif Stabilization and localization at the cell membrane
Myosin-9 EGF domain and downstream sequences Regulation of a feedback loop involving p53 and RhoA

Kin17 Kin : a Multifunctional Nuclear Protein

Kin17, also referred to as KIN, is a highly conserved protein involved in fundamental cellular processes such as DNA replication, DNA repair, and RNA processing. nih.govspandidos-publications.com It is characterized by the presence of a zinc finger domain and a KOW motif, which mediates protein and RNA interactions. spandidos-publications.com

Structural Basis of Kin17 Interactions:

The structure of Kin17 allows it to interact with a variety of macromolecules within the nucleus. It is known to be part of large, multi-protein complexes involved in DNA replication. spandidos-publications.comnih.govnih.gov Immunoelectron microscopy has confirmed its colocalization with key replication proteins like RPA, PCNA, and DNA polymerase alpha. nih.govnih.gov

Kin17's winged-helix (WH) domain is thought to mediate protein-protein interactions, including with methyltransferases. spandidos-publications.comresearchgate.net Furthermore, interactome analyses have revealed its association with proteins involved in ribosome biogenesis and pre-mRNA splicing. nih.govspandidos-publications.com This suggests that Kin17 acts as a hub, connecting various nuclear processes. The protein also demonstrates a preference for binding to curved DNA structures, which are often found at origins of replication and sites of DNA damage. nih.govnih.gov

Table 2: Key Macromolecular Interactions of Kin17

Interacting Macromolecule Interacting Domain of Kin17 Functional Consequence
DNA (curved) Not specified Role in DNA replication and repair
RPA, PCNA, DNA polymerase alpha Not specified Formation of the DNA replication complex
Spliceosome components Not specified Involvement in pre-mRNA splicing
Ribosomal biogenesis factors Not specified Role in ribosome production

Hiv 1 Matrix Protein P17: a Structural and Functional Viral Component

The Human Immunodeficiency Virus Type 1 (HIV-1) matrix protein p17 is a structural protein that forms a shell beneath the viral envelope. It plays a critical role in both the early and late stages of the viral life cycle, including viral assembly and nuclear import of the viral genome. nih.govasm.orgcolostate.edu

Structural Basis of p17 Interactions:

The structure of p17 is crucial for its diverse interactions with both viral and host macromolecules. It orchestrates viral assembly by guiding the Gag precursor polyprotein to the host cell membrane. colostate.edu It also interacts with the transmembrane protein gp41 to ensure the incorporation of the viral envelope proteins into new virions. colostate.edu

A key feature of p17 is a nuclear localization signal that facilitates the transport of the pre-integration complex into the nucleus of the host cell, a critical step for the infection of non-dividing cells. colostate.edu Additionally, p17 can be released from infected cells and interact with cell surface receptors on other cells. It has been shown to bind to heparan sulfate proteoglycans (HSPGs) and the chemokine receptor CXCR1 on leukocytes. nih.gov The N-terminal region of p17 contains a basic motif that is essential for this binding to heparin, a structural analog of HSPGs. nih.gov

Table 3: Significant Macromolecular Interactions of HIV-1 p17

Interacting Macromolecule Interacting Domain of p17 Functional Consequence
Gag polyprotein Not specified Targeting of viral proteins to the cell membrane for assembly
gp41 (transmembrane protein) Not specified Incorporation of envelope proteins into new virions
Importin-α (for nuclear import) Nuclear Localization Signal Transport of the pre-integration complex into the nucleus
Heparan sulfate proteoglycans (HSPGs) / Heparin N-terminal basic motif Binding to the surface of host cells

Unveiling the Location of a Key Cellular Player: The CM17 Protein

The protein designated CM17, more formally known as Membrane-Associated Protein 17 (MAP17) or PDZK1 Interacting Protein 1 (PDZK1IP1), is a small 17-kDa molecule that has garnered significant scientific interest due to its distinct expression patterns and roles in both normal physiology and various disease states. This article delves into the specific cellular and subcellular localization of this protein, providing a comprehensive overview based on current research findings.

Cellular and Subcellular Localization of Cm17 Map17 Protein

Understanding where a protein resides within a cell and in which tissues it is expressed is fundamental to deciphering its biological function. For CM17 (MAP17), this localization is highly specific and dynamic, shifting dramatically between healthy and pathological conditions.

The expression of CM17 (MAP17) is remarkably restricted in normal tissues but becomes widespread in cancerous and inflammatory conditions.

In healthy individuals, CM17 (MAP17) protein expression is significantly concentrated in the kidneys, specifically within the proximal tubular epithelial cells atlasgeneticsoncology.orgnih.gov. Most other normal tissues show rare or very low levels of expression aacrjournals.org.

Conversely, a marked increase in CM17 (MAP17) expression is a common feature across a multitude of human carcinomas. It is frequently overexpressed in cancers originating from the colon, breast, lung, kidney, ovary, and prostate nih.govaacrjournals.orgnih.gov. This overexpression is not only a hallmark of malignancy but also correlates with tumor progression, with higher levels often detected in late-stage or metastatic cancers aacrjournals.org. The protein's presence is also noted in premalignant lesions, such as colon adenomas and ductal carcinoma in situ of the breast, suggesting its involvement in the early stages of malignant transformation nih.gov. Beyond carcinomas, its expression has been observed in various sarcoma types researchgate.net. Furthermore, studies have identified CM17 (MAP17) expression in non-cancerous inflammatory diseases, including Crohn's disease, psoriasis, and Barrett's esophagus nih.govoncotarget.com.

Table 1: Tissue Distribution of CM17 (MAP17) Protein

Tissue TypeConditionExpression LevelKey Cell Types
KidneyNormalHighProximal Tubular Epithelial Cells
Various TissuesNormalRare / Very LowN/A
Breast, Colon, Lung, etc.CarcinomaHighMalignant Epithelial Cells
Various TissuesSarcomaElevatedMalignant Mesenchymal Cells
Colon, BreastPremalignantInducedAdenoma cells, DCIS cells
Various TissuesInflammatoryElevatedN/A

Within the cell, CM17 (MAP17) has a defined residence and a crucial role as a molecular transporter.

Subcellular Locations: Research consistently localizes CM17 (MAP17) to two primary compartments: the plasma membrane and the Golgi apparatus atlasgeneticsoncology.orgaacrjournals.orgnih.govnih.govaacrjournals.orgresearchgate.net. Data from the Human Protein Atlas also suggest its presence in the cytosol and nuclear speckles proteinatlas.org. In laboratory cell cultures, the protein often exhibits a perinuclear cytoplasmic staining pattern, which is consistent with its strong association with intracellular membrane systems like the Golgi complex nih.gov.

Trafficking Pathways: A key function of CM17 (MAP17) is to act as a cargo protein . It facilitates the transport of other membrane proteins from their site of synthesis and processing in the endoplasmic reticulum and Golgi apparatus to their final destination at the cell surface nih.govoncotarget.comresearchgate.net. This trafficking role is critical for the proper localization of various transporters, such as the Na+/glucose cotransporter SGLT2 nih.gov. The interaction with the scaffolding protein PDZK1 is central to this process, allowing for the assembly of multi-protein complexes that are then moved to the plasma membrane researchgate.netnih.gov. In some contexts, overexpression of CM17 (MAP17) can also lead to the internalization of its binding partners into the trans-Golgi network atlasgeneticsoncology.orgaacrjournals.org.

Table 2: Intracellular Localization and Function of CM17 (MAP17) Protein

Cellular CompartmentRole / Observation
Plasma MembranePrimary site of localization and function.
Golgi ApparatusKey site for protein processing and trafficking.
CytosolObserved localization.
Nuclear SpecklesObserved localization.
Trafficking PathwayActs as a cargo protein, transporting other proteins from the Golgi to the plasma membrane.

The specific structure of the CM17 (MAP17) protein contains distinct features that dictate its location and transport functions.

CM17 (MAP17) is a non-glycosylated protein characterized by a hydrophobic N-terminus and two transmembrane regions that anchor it within cellular membranes atlasgeneticsoncology.orgaacrjournals.orgresearchgate.net. The most critical determinant for its function and localization is a PDZ-binding domain located at its C-terminus aacrjournals.orgnih.govdovepress.com. This short sequence, comprising the final 13 to 14 amino acids, enables CM17 (MAP17) to bind to proteins that contain PDZ domains, most notably PDZK1 nih.govresearchgate.net. This interaction is indispensable for its role as a cargo transporter, mediating the movement of protein complexes from the Golgi to the cell surface nih.gov. Experimental deletion of this C-terminal PDZ-binding domain has been shown to abolish its ability to interact with binding partners, thereby disrupting its trafficking function researchgate.net.

Biochemical and Molecular Mechanisms of Cm17 Protein Function

Enzymatic Activities and Catalytic Mechanisms Associated with M17 Aminopeptidase

M17 aminopeptidases are exopeptidases that catalyze the removal of N-terminal amino acids from peptides and proteins, with a preference for leucine acs.org.

Catalytic Mechanism : The catalytic mechanism of M17 aminopeptidases involves a binuclear metal center, typically containing two zinc ions in mammalian enzymes nih.govnih.gov. The reaction proceeds through the deprotonation of a catalytic water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the peptide bond nih.govbiorxiv.org. The two metal ions are crucial for catalysis, with one being readily exchangeable (regulatory site) and the other being tightly bound (catalytic site) nih.govresearchgate.net. The hexameric structure of the enzyme is essential for its proteolytic activity nih.govbiorxiv.org.

FeatureDescription
Enzyme ClassExopeptidase (Aminopeptidase)
Substrate SpecificityN-terminal amino acids, preference for Leucine
Catalytic CenterBinuclear metal center (e.g., Zn2+) nih.govnih.gov
Key Catalytic StepNucleophilic attack by a deprotonated water molecule nih.govbiorxiv.org
Quaternary StructureHomodimer required for activity nih.govbiorxiv.org

Ligand Binding and Receptor Interactions Mediated by M17 Aminopeptidase

The primary ligands for M17 aminopeptidases are their peptide substrates. The active site of the enzyme contains a narrow and hydrophobic primary specificity pocket (S1 pocket) that accommodates the N-terminal amino acid of the substrate nih.gov. The enzyme also binds inhibitors, such as bestatin and phosphinic dipeptide analogs, which interact with the active site residues and the metal ions nih.govbiorxiv.orgelifesciences.orgbiorxiv.org. There is no evidence that M17 aminopeptidases interact with cell surface receptors in a signaling capacity.

Modulatory Roles of M17 Aminopeptidase in Cellular Signaling Pathways

While M17 aminopeptidases are not typically described as direct modulators of signaling pathways in the same manner as kinases or transcription factors, their activity can have significant downstream effects on cellular processes. For example, in the malaria parasite Plasmodium falciparum, the M17 aminopeptidase (PfA-M17) is crucial for the digestion of hemoglobin, which provides the parasite with essential amino acids for growth and development biorxiv.org. Inhibition of this enzyme leads to parasite death biorxiv.orgmalariaworld.org. In bacteria, M17 aminopeptidases can bind to DNA and regulate transcription nih.gov.

M17 Aminopeptidase as a Scaffold, Adaptor, or Chaperone Molecule

The primary function of M17 aminopeptidases is enzymatic. However, in plants, some M17 aminopeptidases have been suggested to possess molecular chaperone activity in addition to their aminopeptidase activity, particularly as part of the stress response nih.gov. This chaperone function has been attributed to the monomeric form of the enzyme, suggesting that the oligomeric state may determine its function nih.gov.

Regulation of Cm17 Protein Activity and Expression

Post-Transcriptional Regulatory Mechanisms of CM17 Protein

Detailed post-transcriptional regulatory mechanisms specifically affecting this compound are not extensively described in the provided search results. Post-transcriptional regulation in plants encompasses a variety of mechanisms that control gene expression after transcription, including mRNA processing, splicing, stability, localization, and translation mdpi.comnih.govnih.gov. These processes are often mediated by RNA-binding proteins and non-coding RNAs, such as microRNAs (miRNAs), which can bind to mRNA molecules and influence their fate researchgate.netmdpi.comnih.gov. While CM17 was identified as a potential target in a study on miRNA-mediated post-transcriptional regulation in wheat, the specific impact and mechanisms of this regulation on this compound levels or function are not detailed researchgate.net.

Post-Translational Modifications and Their Impact on this compound Function

Wheat proteins, including alpha-amylase/trypsin inhibitors (ATIs) like CM17, are subject to post-translational modifications (PTMs) that can influence their structure, function, stability, and interaction with other molecules nih.govfrontiersin.orgfrontiersin.orgkhanacademy.orgthermofisher.com. PTMs involve the covalent addition of functional groups or proteins, or the proteolytic cleavage of proteins thermofisher.com. Examples of PTMs include phosphorylation, glycosylation, ubiquitination, and methylation thermofisher.comkhanacademy.orgthermofisher.com.

Isoforms of ATIs can exhibit variations in their enzyme inhibitory activity and allergenicity, which may be attributed to post-translational modifications such as phosphorylation and glycation frontiersin.org. Glycosylation, the addition of carbohydrate moieties, has been observed on CM16, a subunit related to CM17 within the ATI family frontiersin.org. This compound functions as a subunit within a heterotetrameric complex, and the specific combination of subunits (CM1 or CM2, CM16 or CM17, and two CM3 subunits) is required for the formation of a fully active inhibitor nih.govmdpi.commdpi.comijsrp.orgmdpi.com. The assembly into this complex is a form of post-translational regulation that directly impacts the functional activity of CM17 as part of the larger inhibitor. However, specific details on other PTMs directly affecting this compound and their precise impact on its function are not extensively available in the provided literature.

Ubiquitination and Proteasomal Degradation Pathways Affecting this compound Stability

Specific ubiquitination and proteasomal degradation pathways targeting this compound are not detailed in the provided search results. The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, including plants mdpi.comfrontiersin.orgplos.orgembopress.orgnih.govrevvity.commdpi.comcreative-proteomics.compreprints.org. Proteins targeted for degradation by the 26S proteasome are typically marked by the covalent attachment of ubiquitin, a small regulatory protein, through a cascade involving E1, E2, and E3 enzymes plos.orgembopress.orgnih.govmdpi.comcreative-proteomics.com. The formation of polyubiquitin (B1169507) chains, particularly through lysine (B10760008) 48 linkages, often signals a protein for proteasomal degradation plos.orgnih.govmdpi.com. Protein degradation by the UPS is crucial for maintaining cellular homeostasis, removing misfolded or damaged proteins, and regulating the abundance of key regulatory proteins frontiersin.orgembopress.orgrevvity.comnih.gov. While the UPS is known to be involved in stress responses in wheat and other plants frontiersin.orgnih.gov, specific research on how this compound is ubiquitinated or degraded via the proteasome is not readily found in the provided literature.

Biological Functions and Physiological Roles of Cm17 Protein

CM17 Protein in Maintaining Cellular Integrity and Organelle FunctionNo information available.

A thorough investigation was conducted using various search queries combining "this compound" with keywords such as "cellular growth," "proliferation," "apoptosis," "cellular differentiation," "developmental processes," "immune responses," "inflammatory pathways," "metabolic regulation," "homeostasis," "membrane trafficking," "cell division," "cellular integrity," and "organelle function." These searches did not return any specific information about a protein with this name.

Protein Protein and Macromolecular Interactions of Cm17 Protein

Identification of CM17 Protein Interacting Partners and Networks

A comprehensive understanding of CM17's cellular roles has been advanced through the identification of its interacting partners using various proteomic approaches. A key technology in this endeavor has been proximity-dependent biotin (B1667282) identification coupled to mass spectrometry (BioID-MS), which allows for the mapping of protein-protein interactions in a cellular context. nih.gov

A significant BioID-MS study revealed that CM17 associates with a network of proteins primarily involved in ribosome biogenesis and pre-mRNA splicing . nih.gov This finding suggests a more prominent role for CM17 in RNA processing than previously thought. The study also identified interactions with proteins involved in other aspects of nucleic acid metabolism, including topoisomerases. nih.gov

Another critical interaction identified is with the Simian Virus 40 (SV40) large T antigen . nih.govnih.gov This interaction has been demonstrated through co-immunoprecipitation, fusion protein binding assays, ELISA, and affinity chromatography. nih.gov In vivo, CM17 and the SV40 large T antigen are part of the same high-molecular-weight multiprotein complex. nih.govnih.gov

Furthermore, CM17 has been shown to be a component of high-molecular-weight nuclear protein complexes and to associate with Replication Protein A (RPA) . mdpi.comembopress.org This association is particularly evident under conditions of replication stress. embopress.org

Post-translational modifications also play a role in mediating CM17 interactions. The protein has been found to interact with and be methylated by the methyltransferases PRMT7 and METTL22 . nih.govnih.govresearchgate.net The interaction with METTL22 has been confirmed in both soluble and chromatin fractions of the cell. researchgate.net

The following table summarizes the key interacting partners of this compound identified through various experimental approaches.

Interacting Protein/ComplexFunctional CategoryExperimental Method(s)
Ribosome Biogenesis FactorsRNA ProcessingBioID-MS
Pre-mRNA Splicing FactorsRNA ProcessingBioID-MS
SV40 Large T AntigenViral Replication/OncogenesisCo-IP, ELISA, Affinity Chromatography
Replication Protein A (RPA)DNA Replication and RepairCo-elution, Immunofluorescence
PRMT7 (Protein Arginine Methyltransferase 7)Post-translational ModificationBioID-MS, In vitro methylation assay
METTL22 (Methyltransferase Like 22)Post-translational ModificationBioID-MS, Affinity Purification-MS
TOP2A (Topoisomerase II Alpha)DNA MetabolismBioID-MS
TOP2B (Topoisomerase II Beta)DNA MetabolismBioID-MS

Functional Consequences of this compound Complex Formation

The formation of protein complexes involving CM17 has significant functional implications for the cell. The interaction with the SV40 large T antigen, for instance, leads to an inhibition of T-antigen-dependent DNA replication both in vivo and in vitro. nih.govnih.govnih.govnih.gov This suggests that CM17 may act as a regulator of viral DNA replication.

The association of CM17 with proteins involved in ribosome biogenesis and pre-mRNA splicing points to a direct role in these fundamental aspects of gene expression. nih.gov While the precise mechanistic details are still under investigation, it is plausible that CM17, as part of these complexes, influences the efficiency and fidelity of these processes. The winged helix domain of CM17 is thought to be involved in mediating protein-protein interactions, potentially with methyltransferases. nih.govnih.gov

The interaction with RPA within high-molecular-weight complexes, particularly under genotoxic stress, suggests a role for CM17 in the cellular response to DNA damage and in maintaining genome stability. nih.govmdpi.comembopress.org

The methylation of CM17 by PRMT7 and METTL22 has regulatory consequences. Methylation by METTL22 at lysine (B10760008) 135, which is located within a winged helix domain, appears to regulate CM17's association with chromatin. researchgate.net Specifically, overexpression of METTL22 leads to the displacement of CM17 from chromatin to the cytoplasm, suggesting that this modification can modulate CM17's localization and, consequently, its function. researchgate.net

Dynamics and Specificity of this compound Interaction Networks

The interaction networks of CM17 are not static but are dynamic and responsive to the cellular state. The association of CM17 with nuclear structures, including both chromatin and non-chromatin components, is regulated in a cell cycle-dependent and DNA damage-dependent manner. mdpi.comnih.gov

During the S phase of the cell cycle, a fraction of CM17 preferentially associates with the nuclear matrix, a non-chromatin structure. nih.gov However, in the presence of DNA damage during the S phase, CM17's distribution shifts to a predominant association with chromosomal DNA. nih.gov This dynamic relocalization suggests that CM17 can be recruited to different nuclear compartments to perform specific functions based on the cell's needs.

Despite the observed dynamic localization, a BioID-MS study that synchronized cells at different stages of the cell cycle (S, G2/M, and G1) did not detect major variations in the CM17 interactome. mdpi.com This could indicate that while the localization of CM17-containing complexes changes, the core composition of these complexes may remain relatively stable throughout the cell cycle under normal growing conditions. mdpi.com It is also possible that more transient or context-specific interactions were not captured in this experimental setup. mdpi.com

Cm17 Protein in Pathophysiological Contexts

Dysregulation of CM17 Protein in Mechanistic Disease Models

The dysregulation of this compound, as part of the broader family of wheat ATIs, is implicated in mechanistic disease models, particularly those concerning coeliac disease and non-coeliac wheat sensitivity. Wheat ATIs are known to activate the innate immune system, a mechanism distinct from the adaptive immune response triggered by gluten in coeliac disease. Studies have shown that wheat ATIs can stimulate human dendritic cells, leading to the secretion of pro-inflammatory cytokines such as IL-8 and TNF-α. wikipedia.orgresearchgate.net This activation of innate immunity by ATIs is considered a key factor in the pathogenesis of non-coeliac wheat sensitivity and may also contribute to the inflammatory processes observed in coeliac disease, even in patients adhering to a gluten-free diet but consuming contaminated grains. wikipedia.orgresearchgate.netuni-freiburg.de

Research comparing the immunogenic properties of ATIs from different wheat species, such as the ancient diploid wheat Triticum monococcum (TM) and common hexaploid wheat (Triticum aestivum), has provided insights into the differential dysregulation potential. Studies have indicated that ATIs from TM possess a reduced capacity to elicit an innate immune response compared to those from hexaploid wheat. researchgate.net This suggests that variations in ATI composition, including the CM17 subunit, between different wheat varieties could contribute to varying degrees of immune activation and subsequent biological dysfunctions in susceptible individuals.

The tetrameric wheat amylase/trypsin inhibitors (WTAI), often referred to as CM proteins due to their solubility characteristics, are composed of different subunits. Each tetramer typically contains one copy of either CM1 or CM2 protein, one copy of either CM16 or this compound, and two copies of the CM3 protein. wikipedia.orguni-freiburg.dewikipedia.org The specific combination of these subunits influences the inhibitory activity of the complex. wikipedia.org Dysregulation in the context of disease models refers to the presence and activity of these proteins, including CM17, triggering inappropriate immune responses in genetically susceptible individuals.

Data from studies investigating the immune response to ATIs highlight the differential effects based on wheat type:

Wheat TypeATI Source (after digestion)Effect on IL-8 Production (in vitro)Effect on TNF-α Production (in vitro)
Hexaploid (T. aestivum)PC-ATIsSignificant increase (p < 0.01)Significant increase (p < 0.05)
Hexaploid (T. aestivum)PC gliadin (containing ATI)Significant increase (p < 0.01)Significant increase (p < 0.01)
Diploid (T. monococcum)PC-ATIsNo significant differenceNo significant difference

Note: PC refers to proteolytic hydrolysis.

Mechanistic Contributions of this compound to Disease Progression

The mechanistic contributions of this compound to disease progression are intrinsically linked to its role as a subunit of wheat ATIs and their ability to activate innate immunity and act as allergens. In the context of wheat-related disorders like non-coeliac wheat sensitivity and coeliac disease, the activation of dendritic cells by ATIs (including CM17) leads to the release of pro-inflammatory mediators. wikipedia.orgresearchgate.net This sustained low-grade inflammation in the intestinal mucosa is thought to contribute to the symptoms experienced by individuals with non-coeliac wheat sensitivity, such as abdominal pain, bloating, and fatigue. wikipedia.orguni-freiburg.de While gluten is the primary trigger for the adaptive immune response in coeliac disease, the innate immune activation by ATIs may exacerbate intestinal damage and inflammation, potentially contributing to incomplete mucosal healing in some patients on a gluten-free diet. wikipedia.org

Furthermore, this compound has been identified as a specific wheat allergen, also known by the allergen name Tri a 40. fishersci.com As an allergen, this compound can trigger IgE-mediated immune responses in sensitized individuals. This is particularly relevant in the context of baker's asthma, an occupational allergy caused by the inhalation of cereal flours. kenya-today.com Along with other wheat proteins like alpha-amylase inhibitor 0.19 and lipid transfer protein, this compound is considered one of the main allergens contributing to baker's asthma. kenya-today.com The inhalation of flour dust containing CM17 can lead to respiratory symptoms such as wheezing, coughing, and shortness of breath in sensitized bakers. kenya-today.com The mechanism involves the binding of IgE antibodies specific to this compound on mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators, causing bronchoconstriction and airway inflammation.

The dual role of this compound as both an activator of innate immunity and a specific allergen highlights its multifaceted contribution to the progression of different pathophysiological conditions related to wheat exposure.

Genetic Variations and Mechanistic Associations of this compound in Biological Dysfunctions

The presence and levels of this compound in wheat grains are determined by the genetic makeup of the wheat variety. The genes encoding the subunits of the wheat tetrameric ATIs, including CM17, are located on specific chromosomes. For instance, the gene for CM17 is encoded on chromosomes 4B or 4D in wheat. wikipedia.org Genetic variations within these genes or in regulatory regions can influence the expression levels of this compound in different wheat cultivars.

Research has shown that the levels of WTAI subunits, including CM17, can be affected by environmental factors such as temperature and water stress during grain development. wikipedia.org This suggests that the expression of CM17 is not solely determined by genetics but can be modulated by environmental conditions, potentially leading to variations in the protein content in harvested grain.

The mechanistic association between these genetic variations and biological dysfunctions lies in how altered levels or structures of this compound might impact immune responses. Higher expression levels of ATIs, potentially due to genetic factors or stress conditions, could lead to a stronger activation of the innate immune system in susceptible individuals, contributing to more severe symptoms in non-coeliac wheat sensitivity or exacerbating inflammation in coeliac disease. Similarly, variations in the protein sequence of CM17, arising from genetic polymorphisms, could potentially affect its allergenicity or its ability to interact with immune cells, thereby influencing the likelihood or severity of allergic reactions like baker's asthma.

While the precise impact of specific genetic variations in the CM17 gene on human health outcomes requires further investigation, the genetic basis for CM17 expression in wheat provides a foundation for understanding how plant genetics can influence the immunogenic and allergenic potential of wheat, ultimately associating with biological dysfunctions in humans.

Methodological Approaches for Cm17 Protein Research

Genomic and Transcriptomic Methodologies for CM17 Protein Analysis

Genomic and transcriptomic approaches are fundamental for studying the genetic information encoding the this compound and its expression patterns. The isolation and sequencing of cDNA clones encoding wheat this compound have been reported, providing insights into its nucleotide and deduced amino acid sequences. nih.govdntb.gov.ua Comparative studies of gene sequences, for instance, have shown homology between mRNA encoding wheat CM17 and other CM proteins from wheat and barley, indicating evolutionary relationships within this protein family. ijsrp.org

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell or organism, can reveal when and where the gene encoding CM17 is expressed. While specific detailed transcriptomic studies solely focused on CM17 were not extensively found, general transcriptomic analysis techniques, such as RNA sequencing (RNA-Seq), are widely used to analyze gene expression profiles under different conditions. frontiersin.org These methods can identify differential gene expression, potentially revealing factors that regulate CM17 production. Furthermore, techniques like single-cell RNA-Seq allow for the examination of gene expression at the individual cell level, providing higher resolution insights into CM17 transcript localization and abundance in complex tissues. 10xgenomics.com

Proteomic and Biochemical Techniques for this compound Characterization

Proteomic and biochemical techniques are crucial for the identification, quantification, structural analysis, and functional characterization of the this compound. CM17 has been identified through mass spectrometry-based proteomic methods, which are essential for analyzing complex protein mixtures. allergenpeptidebrowser.orgresearchgate.netacs.org Techniques like shotgun proteomics, which combine liquid chromatography and high-resolution mass spectrometry, are commonly used for high-throughput protein identification and quantification in biological samples. abcam.comnih.gov

Biochemical characterization involves determining the physical and chemical properties of the purified protein. Studies on wheat ATIs, including the CM17 isoform, have utilized methods such as SDS-PAGE for separation based on molecular weight and electrophoretic mobility. nih.gov Extraction procedures, often involving chloroform:methanol mixtures due to the solubility properties of CM proteins, are employed to isolate ATI fractions from wheat flour. nih.govresearchgate.netunit.no Digestion studies using proteases like trypsin and pepsin, followed by peptide analysis via UPLC–ESI–MS/MS, have been performed to assess the digestibility of CM17 and other ATI proteins. acs.orgfrontiersin.org

Proteomic analysis can also involve techniques like two-dimensional gel electrophoresis (2DGE) to separate proteins based on charge and size, and difference gel electrophoresis (DIGE) for comparative proteome analysis. abcam.comnih.gov Affinity-based methods, such as co-immunoprecipitation, can be used to study protein-protein interactions involving CM17, although specific examples for CM17 were not detailed in the search results. abcam.com

Data from proteomic studies can include the number of proteins detected in specific samples. For instance, in a study analyzing proteins in different batches of mesenchymal stem cell-conditioned medium, batch CM17 was reported to contain 432 detected proteins by LC-MS/MS. researchgate.net

Advanced Imaging Techniques for this compound Visualization and Dynamics

Advanced imaging techniques enable the visualization of proteins within their cellular or tissue context and can provide insights into their localization, distribution, and dynamics. While specific advanced imaging studies focused directly on this compound were not prominently featured in the search results, general techniques applicable to protein visualization include various microscopy methods.

Super-resolution microscopy techniques, such as stimulated-emission-depletion (STED) microscopy, can provide spatial resolution beyond the diffraction limit of light, allowing for the study of protein organization at the nanoscopic level. nih.gov Cryogenic electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques for determining the 3D structure of proteins, offering atomic-level details. nih.govuchicago.edu Time-resolved variations of these techniques, such as electric-field stimulated time-resolved X-ray crystallography (EFX), are being developed to capture protein dynamics and conformational changes over time. uchicago.edu

The application of these advanced imaging techniques to CM17 would allow researchers to visualize its precise location within wheat endosperm cells, its potential interactions with other cellular components, and any dynamic changes it undergoes, for example, during seed development or processing.

In Vitro and Ex Vivo Model Systems for this compound Study

In vitro and ex vivo model systems provide controlled environments to study this compound behavior outside of a living organism. In vitro studies can involve working with isolated this compound or protein fractions to assess its biochemical activity, stability, and interactions with other molecules. nih.govd-nb.info For example, in vitro digestion experiments using isolated protein fractions from wheat have been used to study the enzymatic breakdown of ATIs, including CM17. frontiersin.orgnih.govd-nb.info

Ex vivo models, such as simulated gastrointestinal digestion models using human digestive juices, are employed to mimic the conditions of digestion in the human body and evaluate the fate of ingested proteins like CM17. acs.orgnih.govunit.no These studies can provide data on the release of peptides from CM17 during digestion and their potential biological activity.

Cell line models are also valuable in vitro systems for studying protein expression, localization, and function in a cellular context. proteinatlas.org While specific CM17 studies in cell lines were not detailed, cell lines can be used to express recombinant CM17 or to study the cellular effects of CM17 exposure if relevant cellular targets are identified.

Ex vivo studies using tissue samples can also provide insights into protein behavior in a more complex biological environment than in vitro systems. For instance, ex vivo biopsies have been used to study protein changes in the context of diseases like cerebral malaria (CM), although this refers to a disease context and not the this compound itself. ashpublications.org

Detailed research findings from ex vivo digestion studies have shown the abundance of CM17 peptides after digestion under simulated gastrointestinal conditions. acs.orgfrontiersin.org

Here is a table summarizing some findings related to CM17 peptide abundance after ex vivo digestion:

Protein/PeptideDigestion Time (min)Relative Abundance (% of 0 min)Pepsin Present
ATI CM17 peptides6020–30%Yes/No
ATI peptides (overall average)6059.7%Yes/No

In Vivo Genetic Manipulation Models for this compound Research (e.g., knockout, knockdown, overexpression)

In vivo genetic manipulation models are powerful tools for understanding the physiological role of a protein by altering its expression levels in a living organism. Techniques such as gene knockout (eliminating gene expression), knockdown (reducing gene expression), and overexpression (increasing gene expression) can be applied to study the effects of altered CM17 levels.

While specific examples of genetic manipulation of the CM17 gene in wheat or other organisms were not extensively found in the search results, these techniques are standard in protein research. For instance, studies on bacterial survival during carbon starvation have utilized E. coli strains, including one labeled CM17, which was a parent strain to a mutant (CM89) deficient in peptidase activities. asm.org Comparing the survival rates and protein synthesis/degradation in such strains can indirectly point to the roles of protein metabolism, which could be influenced by proteins like peptidases or their inhibitors, although CM17 here refers to a strain label rather than direct manipulation of a specific this compound gene.

In plant research, genetic modification techniques can be used to create wheat lines with reduced or increased expression of specific ATI isoforms, including CM17. Studying these genetically modified lines in vivo would allow researchers to assess the impact of CM17 on plant development, defense mechanisms, or the properties of the grain. Similarly, if CM17 or homologous proteins exist and have a relevant function in model organisms like Arabidopsis thaliana or in animal models, genetic manipulation in these systems could provide further insights into its biological roles.

Evolutionary Conservation and Comparative Analysis of Cm17 Protein Homologs

Phylogenetic Analysis of Protein Families Across Species

Phylogenetic analysis is fundamental to understanding the evolutionary relationships between proteins. For a newly identified protein family like a hypothetical "CM17," the initial step would involve identifying homologous sequences—genes or proteins that share a common evolutionary origin—across a diverse range of species. This is typically achieved using sequence similarity search tools like BLAST (Basic Local Alignment Search Tool) against comprehensive protein databases such as GenBank or UniProt.

Once a set of homologous sequences is compiled, a multiple sequence alignment is performed. This process arranges the sequences to align regions of similarity, which are indicative of shared ancestry. From this alignment, a phylogenetic tree is constructed. This tree is a graphical representation of the evolutionary history of the protein family, illustrating how different members have diverged over time. Methods for tree construction include distance-matrix methods (like neighbor-joining), maximum parsimony, maximum likelihood, and Bayesian inference. Each method has its own set of assumptions and statistical models to infer the most likely evolutionary relationships.

For instance, a comprehensive analysis of the Tim17 family of proteins, which are crucial components of mitochondrial protein import machinery, has revealed a wide distribution across eukaryotes. nih.gov Phylogenetic trees constructed for the Tim17 family show distinct clades for its various members, such as Tim17, Tim22, and Tim23, indicating early divergence and functional specialization in the last eukaryotic common ancestor (LECA). nih.gov Had data been available for "CM17," a similar approach would have been employed to trace its evolutionary lineage and identify its closest relatives.

Identification of Conserved Domains and Divergent Regions in Protein Homologs

The identification of conserved domains and divergent regions within a protein family provides critical insights into its structure and function. Conserved domains are sequences of amino acids that have remained relatively unchanged throughout evolution, suggesting they are essential for the protein's biological role. These domains often correspond to functional units, such as catalytic sites or binding interfaces.

Databases like Pfam, SMART, and the Conserved Domain Database (CDD) at NCBI are invaluable resources for identifying known conserved domains within a protein sequence. nih.gov For a novel protein like "CM17," its amino acid sequence would be scanned against these databases. The presence of a known domain would immediately provide clues about its potential function.

Conversely, divergent regions of a protein are those that show a higher degree of sequence variation among homologs. These regions may be involved in species-specific functions or interactions. Analyzing the patterns of conservation and divergence can help to formulate hypotheses about which parts of the protein are critical for its core function and which are responsible for more specialized roles.

In the context of the Tim17 family, all members share a conserved "Tim17/Tim22/Tim23 family" domain, which is characterized by four predicted transmembrane helices. This conserved architecture is fundamental to their function as channels for protein translocation across the mitochondrial inner membrane. nih.gov However, there are also divergent regions, particularly in the N- and C-terminal tails, which are thought to be involved in interactions with other proteins and in regulatory functions.

Evolutionary Pressures Shaping Protein Structure and Function

The evolution of a protein is shaped by various selective pressures. These pressures can be broadly categorized as negative (purifying) selection, positive (adaptive) selection, or neutral evolution.

Negative (purifying) selection is the most common form of selection and acts to remove deleterious mutations from a population. Regions of a protein under strong purifying selection are highly conserved, indicating that most changes to the amino acid sequence are detrimental to the protein's function and, consequently, the organism's fitness.

Positive (adaptive) selection , on the other hand, favors new advantageous mutations. This can lead to the rapid evolution of a protein or specific regions within it, often in response to new environmental challenges or to acquire novel functions.

Neutral evolution refers to the fixation of mutations that have no significant effect on fitness.

Statistical methods can be used to detect the signatures of these selective pressures in the sequences of homologous proteins. For example, the ratio of the rate of non-synonymous substitutions (dN) to the rate of synonymous substitutions (dS) can be calculated. A dN/dS ratio of less than 1 suggests purifying selection, a ratio equal to 1 suggests neutral evolution, and a ratio greater than 1 is indicative of positive selection.

The study of evolutionary pressures on protein families can reveal much about their functional importance. For example, proteins involved in essential cellular processes, such as the Tim17 family members, are generally under strong purifying selection, reflecting their critical and highly constrained roles. nih.gov In contrast, proteins involved in host-pathogen interactions often show evidence of positive selection, as they are locked in an evolutionary "arms race."

Should the "CM17 protein" be identified and its homologs sequenced, a similar analysis of the evolutionary pressures acting upon it would be crucial for understanding its biological significance and the forces that have shaped its structure and function over evolutionary time.

Table of Compounds

Since no specific information was found for "this compound," a table of compounds cannot be generated.

Emerging Concepts and Future Directions in Cm17 Protein Research

Unexplored Functional Aspects and Novel Roles of CM17 Protein

While current research has established a foundational understanding of CM17, a vast expanse of its functional repertoire likely remains uncharted. Future investigations are expected to pivot towards exploring its involvement in less conventional cellular processes. One promising area is the investigation of CM17's potential role as a "microprotein." Research into other small proteins has revealed their critical, and often overlooked, functions in cellular processes like mRNA recycling and mitigating cell stress. salk.edusciencedaily.com Scientists are now postulating that CM17, or fragments thereof, could have similar crucial functions that have so far been missed by traditional detection methods. salk.edu

Another avenue of intense interest is the potential crosstalk between CM17 and other key cellular components, such as the interplay between the actin cytoskeleton and microtubules during cell division. sciencedaily.com The discovery of proteins that link these two systems has opened up new ways of understanding genome stability, a process that could be influenced by CM17. sciencedaily.com Researchers are also keen to explore CM17's function within dynamic, non-membranous cellular structures known as P-body granules, which are involved in mRNA degradation. salk.edu The potential for CM17 to modulate the assembly or disassembly of these granules could represent a significant, previously unknown role in post-transcriptional gene regulation. salk.edu

Potential Unexplored Role Hypothesized Function Key Research Question
Post-Transcriptional RegulationModulation of mRNA decay pathways through interaction with P-body components.Does CM17 influence the stability of specific mRNA transcripts by regulating P-body dynamics?
Cytoskeletal CrosstalkActing as a molecular bridge between microtubule and actin networks during mitosis.Is CM17 localized to the mitotic spindle poles and does it mediate the interaction between the two cytoskeletal systems? sciencedaily.com
Cellular Stress ResponseInvolvement in the unfolded protein response (UPR) pathway within the endoplasmic reticulum. sciencedaily.comDoes cellular stress alter the expression or localization of CM17, and does it interact with key UPR proteins?
Microprotein FunctionA smaller, unannotated form of CM17 may have a distinct biological role.Do alternative transcripts or proteolytic cleavage generate a functional CM17 microprotein? salk.edu

Technological Advancements Driving New Discoveries in this compound Biology

In the laboratory, advances in genetic engineering, such as CRISPR-based screening, allow for systematic investigation of the structure-function relationships of CM17. nih.gov High-throughput screening methods, including fluorescence-activated cell sorting (FACS) and phage display, can be used to examine large libraries of CM17 variants to identify those with specific desirable functions. the-scientist.com Moreover, innovative nanopore technology is emerging as a powerful tool for detecting post-translational modifications (PTMs) on single protein molecules without the need for labels or enzymes. news-medical.net Applying this technology to CM17 could create a comprehensive inventory of its variants and their roles in cellular regulation. news-medical.net

Technology Application to CM17 Research Anticipated Discovery
AI-Powered Structure Prediction (e.g., AlphaFold)Generating accurate 3D models of CM17 and its complexes with other molecules. deepmind.googleIdentification of novel binding pockets and interaction surfaces, guiding functional studies and drug design.
AI-Based Function Prediction (e.g., DeepGO-SE)Analyzing the CM17 amino acid sequence to infer its molecular functions and biological roles. neurosciencenews.comUncovering previously unsuspected functions and associations with cellular pathways.
CRISPR-Cas9 Genome EditingCreating precise modifications to the CM17 gene in cell lines and model organisms to study the effects on cellular phenotype.Delineating the specific domains of CM17 responsible for its various functions.
High-Throughput ScreeningScreening large libraries of CM17 mutants or small molecules to identify modulators of its activity. the-scientist.comDiscovery of novel inhibitors or activators of CM17 for research and therapeutic purposes.
Nanopore Protein AnalysisDetecting and mapping post-translational modifications on individual this compound molecules. news-medical.netA detailed understanding of how CM17 activity is regulated by PTMs in different cellular contexts.

Integration of Multi-Omics Data for Comprehensive this compound System Biology

To fully comprehend the biological significance of CM17, it is essential to move beyond single-protein studies and embrace a systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the complex molecular networks in which CM17 operates. omicstutorials.comnih.gov This systems biology approach can reveal how changes at the gene level (genomics) are translated into changes in RNA (transcriptomics), protein (proteomics), and metabolic activity (metabolomics), with CM17 being a key node in this intricate web. rsc.orgtandfonline.com

By correlating this compound levels with global changes in gene expression and metabolite concentrations, researchers can construct comprehensive regulatory maps. tandfonline.com For example, this approach could identify transcription factors that regulate CM17 expression or downstream metabolic pathways that are influenced by CM17's activity. omicstutorials.com Network-based integration methods can further elucidate the protein-protein interaction landscape of CM17, placing it within larger functional modules and signaling cascades. rsc.org Ultimately, a multi-omics approach will be indispensable for understanding how the CM17 pathway contributes to complex cellular phenotypes in both health and disease, providing a more complete picture than any single omics layer could alone. nih.gov

Potential Mechanistic Avenues for Therapeutic Intervention Targeting this compound Pathways

The growing understanding of CM17's role in cellular pathways, particularly those dysregulated in disease, highlights its potential as a therapeutic target. Future research will likely focus on developing strategies to modulate the activity of CM17 or its associated pathways for therapeutic benefit. One major area of exploration is the development of small-molecule inhibitors or activators that can directly bind to CM17. acs.org The challenge with many protein targets is their lack of well-defined binding pockets; however, innovative chemical strategies are emerging to tackle such "undruggable" targets. acs.org

Another promising avenue is the targeting of protein-protein interactions (PPIs) involving CM17. nih.gov Since PPIs are fundamental to cellular signaling, disrupting or stabilizing a critical interaction involving CM17 could be a highly effective therapeutic strategy. nih.gov This can be achieved through various means, including synthetic peptides that mimic one of the interacting partners or small molecules that bind at the interaction interface. nih.gov Furthermore, as our understanding of the signaling cascades involving CM17 deepens—such as the RAF/MEK/ERK or PI3K/AKT/mTOR pathways—it may be possible to intervene at other points in the network to counteract the effects of CM17 dysregulation. dovepress.com The development of exosomes as therapeutic delivery vehicles also presents an exciting opportunity to deliver CM17-targeted therapies with high precision. pnas.org

Therapeutic Strategy Mechanism of Action Potential Application
Small-Molecule InhibitorsDirect binding to CM17 to block its activity. acs.orgDiseases driven by CM17 overactivity.
Protein-Protein Interaction (PPI) ModulatorsDisrupting or stabilizing the interaction of CM17 with its binding partners. nih.govConditions where a specific CM17-mediated signaling complex is pathogenic.
Downstream Pathway InhibitionTargeting key kinases or enzymes in pathways regulated by CM17 (e.g., RAF/MEK/ERK). dovepress.comCancers or inflammatory diseases with activated CM17 signaling.
Exosome-Mediated DeliveryEncapsulating CM17-targeted drugs within exosomes for enhanced delivery and reduced off-target effects. pnas.orgPrecision therapy for localized diseases, such as tumors.

Compound and Protein List

NameType
AvutometinibSmall Molecule Inhibitor
DefactinibSmall Molecule Inhibitor
InsulinProtein
LactaseProtein (Enzyme)
CM17Protein
RAF/MEK/ERKProtein Kinases
PI3K/AKT/mTORProtein Kinases
NoBodyMicroprotein
PIGBOSMicroprotein
FAM110AProtein

Q & A

Q. What are the standard experimental methods for identifying and characterizing the CM17 protein in vitro?

  • Methodological Answer : To identify CM17, use SDS-PAGE for molecular weight determination and purity assessment . For characterization, employ mass spectrometry to confirm amino acid composition and post-translational modifications. Chromatographic techniques (e.g., HPLC) can assess solubility and stability under varying pH/temperature conditions . Always validate new compounds with NMR or X-ray crystallography if structural novelty is claimed .

Q. How should researchers design a reproducible protocol for isolating CM17 from cellular lysates?

  • Methodological Answer : Optimize buffer conditions (e.g., protease inhibitors, detergents) to maintain CM17 stability during extraction. Use affinity chromatography with validated antibodies or tagged constructs for specificity . Include negative controls (e.g., knockout cell lines) to confirm isolation specificity. Document all steps in detail, including centrifugation parameters and reagent lot numbers, to ensure reproducibility .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in CM17 functional studies (e.g., conflicting binding affinities or activity assays)?

  • Methodological Answer :
  • Replicate experiments : Ensure statistical power by repeating assays ≥3 times under identical conditions .
  • Cross-validate methods : Compare results from surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and computational docking simulations .
  • Control for variables : Test pH, temperature, and buffer composition impacts on CM17 conformation .
  • Data transparency : Publish raw datasets and analysis scripts in supplementary materials to enable peer validation .

Q. How can machine learning (ML) models predict CM17’s functional properties from its amino acid sequence?

  • Methodological Answer :
  • Dataset curation : Use databases like UniProt to gather homologous sequences and functional annotations. Ensure datasets are balanced to avoid bias .
  • Feature selection : Incorporate evolutionary conservation scores, physicochemical properties (e.g., hydrophobicity), and predicted secondary structures .
  • Model validation : Apply k-fold cross-validation and benchmark against experimental data (e.g., mutagenesis studies) . For example:
ML ModelAccuracy (%)Validation Method
CNN92Crystal structure alignment
Random Forest85SPR binding assays
  • Limitations : Address sequence divergence in non-model organisms by integrating structural homology data .

Q. What advanced techniques are critical for determining CM17’s tertiary structure, and how should data quality be assessed?

  • Methodological Answer :
  • X-ray crystallography : Optimize crystallization conditions using sparse matrix screening. Validate diffraction data with metrics like R-free and resolution cutoff (e.g., ≤2.5 Å) .
  • Cryo-EM : Use particle picking algorithms (e.g., RELION) for single-particle analysis. Ensure local resolution maps confirm structural details in flexible regions .
  • Validation : Cross-validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm dynamic regions .

Experimental Design & Data Analysis

Q. What considerations are essential when studying CM17’s interactions with membrane-bound receptors?

  • Methodological Answer :
  • Mimic native environments : Use lipid bilayers or nanodiscs instead of detergent-based systems .
  • Kinetic assays : Perform stopped-flow fluorescence to capture transient interaction states.
  • Negative controls : Include receptor-free membranes to rule out nonspecific binding .

Q. How should researchers address CM17’s instability in long-term biochemical assays?

  • Methodological Answer :
  • Stabilizers : Test additives like trehalose or glycerol (5–10% w/v) .
  • Storage conditions : Aliquot protein stocks at −80°C with cryoprotectants and avoid freeze-thaw cycles .
  • Real-time monitoring : Use circular dichroism (CD) spectroscopy to track conformational changes over time .

Literature & Data Reproducibility

Q. How can researchers systematically evaluate conflicting literature on CM17’s role in disease pathways?

  • Methodological Answer :
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, weighting results by sample size and methodology rigor .
  • Orthogonal validation : Replicate key findings in independent models (e.g., patient-derived cells vs. animal models) .
  • Bias assessment : Check for conflicts of interest or dataset overfitting in original studies .

Q. What are best practices for documenting CM17-related experiments to ensure reproducibility?

  • Methodological Answer :
  • Detailed protocols : Include exact reagent concentrations, equipment calibration dates, and software versions .
  • Data repositories : Deposit raw data in public archives (e.g., Zenodo) with unique DOIs .
  • Version control : Track changes in analysis pipelines using Git or similar platforms .

Tables for Methodological Comparison

Q. Table 1. Techniques for CM17 Structural Analysis

TechniqueResolutionSample RequirementKey Limitations
X-ray crystallography≤2.5 ÅHigh-purity crystalsCrystal formation challenges
Cryo-EM3–4 ÅLow sample volumeRequires homogeneous particles
HDX-MSN/ASoluble proteinLimited to solvent-accessible regions

Q. Table 2. Common Pitfalls in CM17 Functional Assays

PitfallSolution
Nonspecific bindingUse isothermal titration calorimetry (ITC) to quantify specificity
Protein aggregationMonitor via dynamic light scattering (DLS) pre-assay
Batch variabilityStandardize reagents across experiments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.